5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential biological activities, including anticancer, antibacterial, and antiviral properties. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with a chlorine atom at the 5th position and a keto group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with various reagents. One common method is the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride, followed by intramolecular cyclization to form the desired compound . Another approach involves the use of 4-amino-6-chloropyrimidine-5-carbaldehyde, which undergoes cyclization to yield 7-amino-4-chloropyrido[2,3-d]pyrimidine, a precursor for the synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with different nucleophiles, such as amines or thiols, to form various derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Cyclization Reactions: Cyclization reactions often require the use of strong bases like potassium tert-butoxide and solvents like tert-butanol.
Major Products Formed
The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as tyrosine kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting the activity of tyrosine kinases, this compound can disrupt these pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-7-ones: These compounds are structurally similar and also exhibit tyrosine kinase inhibitory activity.
Pyrazolo[3,4-d]pyrimidines: These compounds share a similar heterocyclic structure and are studied for their anticancer properties.
Pyrrolo[2,3-d]pyrimidines: These compounds are analogs of adenine and have shown significant biological activities, including anti-inflammatory and antimicrobial properties.
Uniqueness
5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one is unique due to the presence of the chlorine atom at the 5th position, which can be selectively substituted to create a wide range of derivatives with diverse biological activities. This structural feature allows for the fine-tuning of its pharmacological properties, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C7H4ClN3O |
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Molecular Weight |
181.58 g/mol |
IUPAC Name |
5-chloro-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H4ClN3O/c8-4-1-2-9-6-5(4)7(12)11-3-10-6/h1-3H,(H,9,10,11,12) |
InChI Key |
XAJHRZDWDLUMIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C(=O)NC=N2 |
Origin of Product |
United States |
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